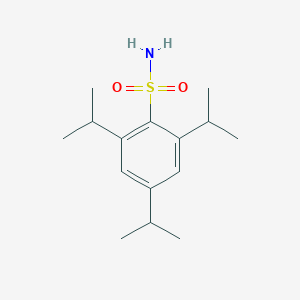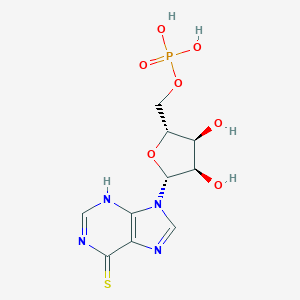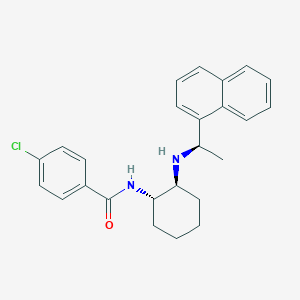
2,4,6-Triisopropylbenzenesulfonamide
Übersicht
Beschreibung
2,4,6-Triisopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H25NO2S and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Macrocycles and Dendrimers : It is used in synthesizing 15-membered triolefinic macrocycles, which are further employed in modifying poly(propyleneimine) dendrimers (Xiao-hong, 2011).
Therapeutic and Antimicrobial Applications : Demonstrating therapeutic potential, it has been active in curing mice of experimental streptococcic infections and exhibits a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).
Chemical Synthesis : It plays a role in the preparation of nitriles from carboxylic acids through the Smiles rearrangement process (Huber & Bartsch, 1998).
Peptide Synthesis : Serving as a protecting group for the guanidino function of arginine, it can be cleaved by common reagents used in peptide synthesis (Echner & Voelter, 1987).
Wood-laminating Adhesives : It is involved in the use of condensed tannins from conifer barks as intermediates for formulating water-resistant, cold-setting wood-laminating adhesives (McGraw, Laks, & Hemingway, 1988).
Immunomodulating and Cytoprotecting Properties : Compounds derived from it, such as N-imidazolide and N-triazolide, exhibit immunomodulating and cytoprotecting properties, influencing cell proliferation, energy expenditure, and apoptosis (Belousova et al., 2009).
Membrane Studies : Its derivatives have been used to study the asymmetric distribution of phospholipids in human erythrocyte membranes (Gordesky & Marinetti, 1973).
Amine, Amino Acid, and Protein Determination : An improved method using its derivatives offers greater sensitivity and convenience for determining amines, amino acids, and proteins (Snyder & Sobocinski, 1975).
DNA Interaction and Anticancer Activity : It plays a role in governing the interaction with DNA, affecting DNA cleavage efficiency and antiproliferative activity (González-Álvarez et al., 2013).
Crystal Structure Analysis : The crystal structure of 2,4,6-triisopropylbenzenesulfonamide has been solved, showing intramolecular flexibility (Tremayne et al., 1999).
Wastewater Treatment : It has been used in studies related to the degradation of pollutants in synthetic wastewater (Kruanak & Jarusutthirak, 2019).
Chromatography : It serves as a reagent in automated amino acid chromatography, though it has lower sensitivity to the imino acid proline (Brown, 1968).
Safety and Hazards
The safety data sheet for 2,4,6-Triisopropylbenzenesulfonamide suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .
Wirkmechanismus
Mode of Action
Sulfonamides, a class of compounds to which 2,4,6-triisopropylbenzenesulfonamide belongs, are known to inhibit bacterial synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .
Biochemical Pathways
Sulfonamides generally interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid in bacteria, thereby inhibiting bacterial growth .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth by interfering with folic acid synthesis .
Biochemische Analyse
Biochemical Properties
2,4,6-Triisopropylbenzenesulfonamide has been observed to effectively inhibit the activity of carbonic anhydrase , an enzyme instrumental in maintaining the body’s acid-base balance . This interaction suggests that this compound may play a role in regulating pH levels within biological systems.
Cellular Effects
For instance, it could potentially affect processes such as fluid balance and respiration, which are regulated by carbonic anhydrase .
Molecular Mechanism
Its ability to inhibit carbonic anhydrase suggests it may bind to this enzyme and prevent it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Metabolic Pathways
Given its ability to inhibit carbonic anhydrase, it may be involved in pathways related to acid-base balance .
Eigenschaften
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMNQLMPSVOZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352973 | |
| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105536-22-9 | |
| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2,4,6-Triisopropylbenzenesulfonamide and how was it determined?
A1: this compound crystallizes in the monoclinic P2(1)/c space group with unit cell parameters a = 16.9600 (6) Å, b = 8.1382 (2) Å, c = 11.7810 (2) Å, and beta = 104.777 (2) degrees. The structure was solved from X-ray powder diffraction data using a Monte Carlo method and refined by Rietveld methods. This method involved generating trial structures through random molecular movements within the unit cell and evaluating them using a full-profile-fitting technique. [, , ]
Q2: How does the molecular structure of this compound influence its packing in the solid state?
A2: The presence of bulky isopropyl groups and the sulfonamide moiety significantly influences the molecular packing of this compound. The molecules are linked together through N–H⋯O hydrogen bonds, forming two-dimensional sheets. These sheets are further characterized by the presence of alternating eight and twenty-membered rings. [, ]
Q3: Are there any applications of this compound in polymer chemistry?
A4: Yes, this compound plays a role in synthesizing a 15-membered triolefinic macrocycle. This macrocycle is then utilized to modify the periphery of a 2.0 generation poly(propyleneimine) dendrimer, creating a hybrid dendrimer. []
Q4: What additional structural insights were gained from single-crystal X-ray diffraction analysis of this compound?
A5: Single-crystal X-ray diffraction analysis confirmed the structural details obtained from powder diffraction data. Importantly, it revealed precise bond lengths within the sulfonamide group: S=O distances of 1.4252 (18) Å and 1.4301 (16) Å, and an S—N distance of 1.601 (2) Å. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)













